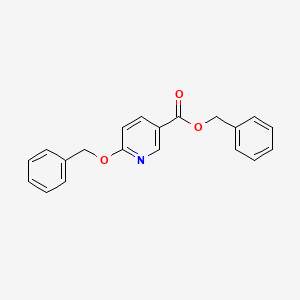

苄基6-(苄氧基)烟酸酯

描述

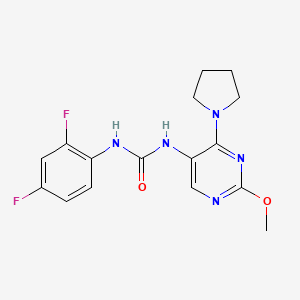

Benzyl nicotinate is the benzyl ester of nicotinic acid with the molecular formula: C13H11NO2 . It belongs to the rubefacients and is used in medicine for circulatory problems, rheumatic complaints, and frost damage . In cosmetics, it is offered as “lip plumpers” or as so-called “lip injection” to achieve fuller lips .

Molecular Structure Analysis

The molecular structure of Benzyl nicotinate consists of a benzyl group attached to nicotinic acid. The molecular formula is C13H11NO2 . The molecular weight is 213.23 g/mol .科学研究应用

超声增强药物递送

研究表明,超声波可以显著增强苯甲酸苄酯从聚丙烯酸酯凝胶中释放和皮肤渗透,无论是在体外还是在体内模型中。这种被称为声透效应的效应加速了药物释放并增强了皮肤渗透性,这对于局部治疗应用至关重要 (霍夫曼和莫尔,1993)。

肿瘤氧合

苯甲酸苄酯作为血管扩张剂的应用已被探索用于减少肿瘤缺氧,这是癌症治疗中的一个重大挑战。EPR 氧测量研究表明,其局部应用可以显着增加肿瘤氧合,从而有可能提高缺氧肿瘤中放射治疗的疗效 (侯等人,2010)。

皮肤血流和渗透动力学

针对不同解剖部位的研究表明,苯甲酸苄酯诱导血管扩张并增加血流,这会影响药物通过皮肤的渗透和暴露。这对于理解其药代动力学并优化其局部应用至关重要 (雅各比等人,2006)。

药物稳定性和降解

对苯甲酸苄酯在水溶液中的降解动力学的研究揭示了其在不同 pH 条件和温度下的稳定性。这对开发稳定的药物制剂至关重要 (姆巴赫,2010)。

增强经皮吸收

苯甲酸苄酯已被研究用于增强其他药物(例如地塞米松)的经皮吸收。此特性可用于透皮药物递送系统,以提高共同给药药物的疗效 (卡塞姆和舒尔特,2010)。

在皮肤物质渗透中的重要性

毛囊途径在皮肤物质渗透中的作用(受苯甲酸苄酯影响)已使用激光多普勒血流测量法进行了量化。这种理解对于开发未来的局部药物和化妆品至关重要 (范德西等人,2016)。

安全和危害

属性

IUPAC Name |

benzyl 6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYCVUMIAOCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-(benzyloxy)pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)